methanone CAS No. 920511-25-7](/img/structure/B12636667.png)
[4-(3-Fluoroanilino)piperidin-1-yl](1H-imidazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoroanilino)piperidin-1-ylmethanone is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a fluoroaniline group, a piperidine ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoroanilino)piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 3-Fluoroaniline: This can be achieved through the fluorination of aniline using reagents such as fluorine gas or other fluorinating agents.
Synthesis of Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The 3-fluoroaniline and piperidine derivative are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired intermediate.
Imidazole Formation:
Industrial Production Methods
Industrial production of 4-(3-Fluoroanilino)piperidin-1-ylmethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoroanilino)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in suitable solvents.
Substitution: Halogenating agents, nucleophiles, and other reagents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-(3-Fluoroanilino)piperidin-1-ylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-Fluoroanilino)piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloroanilino)piperidin-1-ylmethanone: Similar structure with a chlorine atom instead of a fluorine atom.
4-(3-Bromoanilino)piperidin-1-ylmethanone: Similar structure with a bromine atom instead of a fluorine atom.
4-(3-Methoxyanilino)piperidin-1-ylmethanone: Similar structure with a methoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluoroaniline group in 4-(3-Fluoroanilino)piperidin-1-ylmethanone imparts unique chemical and biological properties, such as increased stability and specific binding affinities, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of 4-(3-Fluoroanilino)piperidin-1-ylmethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
920511-25-7 |
|---|---|
Molecular Formula |
C15H17FN4O |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
[4-(3-fluoroanilino)piperidin-1-yl]-(1H-imidazol-2-yl)methanone |
InChI |
InChI=1S/C15H17FN4O/c16-11-2-1-3-13(10-11)19-12-4-8-20(9-5-12)15(21)14-17-6-7-18-14/h1-3,6-7,10,12,19H,4-5,8-9H2,(H,17,18) |
InChI Key |
HBKSGIFJFVWKJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC(=CC=C2)F)C(=O)C3=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
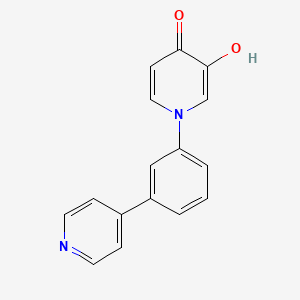
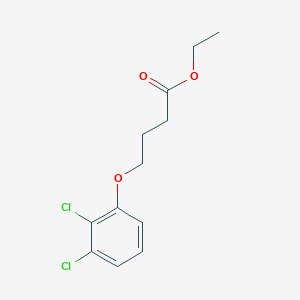
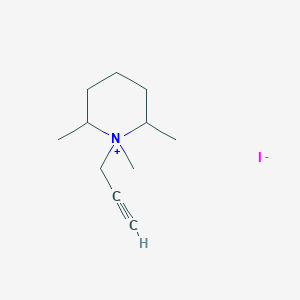
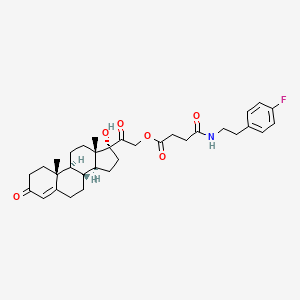
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
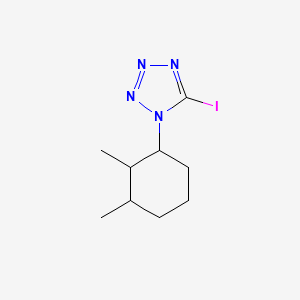
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)
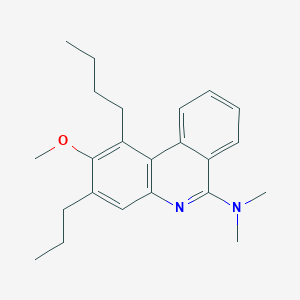
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)
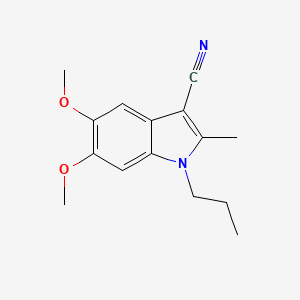
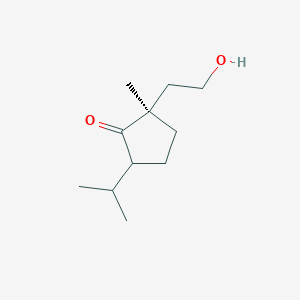
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
